3-Methyl-1-propylcyclopent-1-ene
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Overview
Description
3-Methyl-1-propylcyclopent-1-ene is an organic compound belonging to the class of cycloalkenes. Cycloalkenes are cyclic hydrocarbons with one or more double bonds within the ring structure. This particular compound features a cyclopentene ring with a methyl group and a propyl group as substituents. The molecular formula for this compound is C9H16.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-propylcyclopent-1-ene can be achieved through various organic reactions. One common method involves the alkylation of cyclopentene. The process typically includes:
Starting Material: Cyclopentene.
Reagents: Methyl iodide and propyl bromide.
Catalyst: A strong base such as potassium tert-butoxide.
Reaction Conditions: The reaction is carried out under an inert atmosphere, typically nitrogen, at a temperature range of 50-70°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of a precursor compound, followed by selective dehydrogenation to introduce the desired double bond. The use of metal catalysts such as palladium or platinum is common in these processes.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-propylcyclopent-1-ene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Hydrogenation can convert the double bond into a single bond, yielding a saturated cyclopentane derivative.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, replacing hydrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst.
Substitution: Halogens like chlorine (Cl2) or bromine (Br2) in the presence of light or a radical initiator.
Major Products Formed
Oxidation: 3-Methyl-1-propylcyclopentanone, 3-Methyl-1-propylcyclopentanol.
Reduction: 3-Methyl-1-propylcyclopentane.
Substitution: this compound derivatives with halogen substituents.
Scientific Research Applications
3-Methyl-1-propylcyclopent-1-ene has various applications in scientific research:
Chemistry: Used as a model compound to study the reactivity and stability of cycloalkenes.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-1-propylcyclopent-1-ene involves its interaction with molecular targets such as enzymes and receptors. The compound’s double bond allows it to participate in various chemical reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic or toxic effects.
Comparison with Similar Compounds
Similar Compounds
Cyclopentene: The parent compound with no substituents.
3-Methylcyclopentene: A similar compound with only a methyl group as a substituent.
1-Propylcyclopentene: A similar compound with only a propyl group as a substituent.
Uniqueness
3-Methyl-1-propylcyclopent-1-ene is unique due to the presence of both a methyl and a propyl group on the cyclopentene ring
Properties
CAS No. |
87712-65-0 |
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Molecular Formula |
C9H16 |
Molecular Weight |
124.22 g/mol |
IUPAC Name |
3-methyl-1-propylcyclopentene |
InChI |
InChI=1S/C9H16/c1-3-4-9-6-5-8(2)7-9/h7-8H,3-6H2,1-2H3 |
InChI Key |
UWHOAWCEEHOASE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(CC1)C |
Origin of Product |
United States |
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